4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide
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Overview
Description
4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzylsulfonyl group attached to a butanamide moiety, which is further linked to a difluorobenzo[d]thiazol-2-yl group. The presence of fluorine atoms and sulfur in its structure makes it particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common approach is to start with 4,6-difluorobenzo[d]thiazol-2-ylamine as the precursor. The sulfonyl group can be introduced through a sulfonylation reaction using benzyl chloride and a suitable base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The fluorine atoms can be reduced to hydrogen atoms, altering the compound's properties.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of compounds with reduced fluorine content.
Substitution: : Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological receptors or enzymes.
Industry: : Application in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(benzylsulfonyl)-N-(benzo[d]thiazol-2-yl)butanamide: : Similar structure but without fluorine atoms.
4-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)butanamide: : Only one fluorine atom present.
Uniqueness
The presence of two fluorine atoms in the benzo[d]thiazole ring of 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide makes it unique compared to similar compounds. This structural difference can significantly impact its chemical reactivity and biological activity.
Biological Activity
4-(Benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anticonvulsant effects. The exploration of this compound's biological activity is crucial for understanding its potential therapeutic applications.
- Molecular Formula : C25H22F2N2O3S2
- Molecular Weight : 500.58 g/mol
- Physical Appearance : White to off-white powder
- Melting Point : 214-215°C
- Solubility : Low solubility in dimethyl sulfoxide (0.1 mg/mL)
Biological Activity Overview
The biological activity of this compound has been investigated through various studies highlighting its antifungal and anticancer properties.
Antifungal Activity
Research indicates that this compound exhibits selective inhibitory effects against several fungal strains:
- Candida albicans
- Candida parapsilosis
- Aspergillus fumigatus
These findings suggest its potential as an antifungal agent, particularly in treating infections caused by these pathogens.
Anticancer Activity
The compound has demonstrated cytotoxic effects against various human cancer cell lines:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- HepG2 (liver cancer)
In vitro studies have shown that this compound induces apoptosis in these cancer cells, indicating its potential as an anticancer therapeutic agent.
The mechanism of action for this compound involves its interaction with specific biological targets. Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which are crucial in gene regulation and cancer progression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells.
Comparative Analysis with Related Compounds
A comparison of structural analogs reveals the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-benzyl-4-fluorobenzenesulfonamide | Contains a fluorobenzenesulfonamide group | Lacks the butanamide backbone |
N-benzyl-4-(benzothiazol-2-yl)butanamide | Contains a benzothiazole moiety | Potentially lower biological activity |
N-benzyl-4-(chlorobenzenesulfonyl)butanamide | Contains a chlorobenzenesulfonamide group | May exhibit different reactivity due to chlorine presence |
N-benzyl-4-(methylbenzenesulfonyl)butanamide | Contains a methyl group instead of fluorine | Alters electronic properties compared to fluorine |
This table illustrates how the unique combination of functional groups in this compound enhances its biological activity while providing potential for further modifications in drug design.
Case Studies and Research Findings
Several studies have documented the efficacy of related benzothiazole derivatives in various biological assays:
- Antitumor Activity : A study evaluated new derivatives with similar structures against human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated significant cytotoxicity and potential for development as antitumor agents .
- Antimicrobial Testing : Benzothiazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria using broth microdilution methods .
- Cell Cycle Analysis : Flow cytometry analysis revealed that certain benzothiazole derivatives significantly induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase .
Properties
IUPAC Name |
4-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S2/c19-13-9-14(20)17-15(10-13)26-18(22-17)21-16(23)7-4-8-27(24,25)11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMACANOOYOZTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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